![molecular formula C14H25ClN2 B3085605 N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride CAS No. 1158213-30-9](/img/structure/B3085605.png)

N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride

Overview

Description

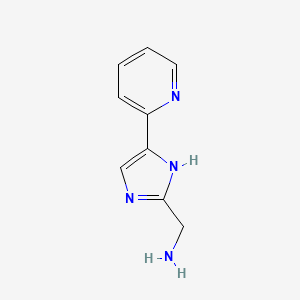

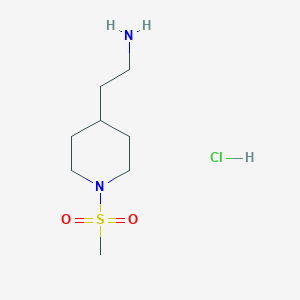

“N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” is a chemical compound with the empirical formula C11H18N2 · HCl . It is a solid in form . The molecular weight of this compound is 214.73 .

Molecular Structure Analysis

The SMILES string of “N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” isNC(C=C1)=CC=C1CN(CC)CC.Cl . This string represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis

“N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride” is a solid . The molecular weight of this compound is 214.73 . The InChI key for this compound isKGIGWOSWNIHWMZ-UHFFFAOYSA-N .

Scientific Research Applications

Photoinitiators in Two-Photon Polymerization

Background: In recent years, two-photon nanolithography techniques, particularly direct laser writing (DLW), have gained prominence for creating three-dimensional micro- and nanostructures with submicron resolution. These structures find applications in microfluidics, metamaterials, and photonic crystals .

Application: N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride (DPMA) and its methacrylate-containing analogues serve as photoinitiators in two-photon polymerization. When exposed to focused 780-nm radiation from a femtosecond laser, they enable the fabrication of intricate 3D microstructures. The DLW technique allows for high-resolution recording of structures beyond optical diffraction limits .

Polymerization Catalysts

Background: DPMA belongs to the class of aniline derivatives, which often exhibit catalytic properties. These compounds can initiate polymerization reactions.

Application: DPMA, when appropriately modified, can act as a catalyst in radical polymerization processes. Its use in vinyl monomer-based photopolymerizable compositions (PPCs) allows for controlled polymerization under specific conditions.

Chemical Sensors

Background: Anilines are known for their sensitivity to chemical changes, making them suitable for sensor applications.

Application: DPMA, due to its amino group, can be incorporated into chemical sensors. By monitoring changes in its optical or electrochemical properties, it can detect specific analytes or environmental conditions .

Biological Staining and Imaging

Background: Aniline derivatives often exhibit fluorescence properties, making them useful in biological research.

Application: DPMA can serve as a fluorescent probe for cellular imaging. Its unique structure and spectral properties allow researchers to visualize specific cellular components or processes .

Organic Synthesis

Background: Anilines are versatile building blocks in organic synthesis.

Application: DPMA can participate in various synthetic reactions, such as Mannich reactions or reductive amination. Its propylamino group provides opportunities for functional group transformations .

Materials Science

Background: Aniline derivatives contribute to materials science due to their electronic properties.

Application: DPMA-modified polymers may find applications in optoelectronic devices, conductive materials, or as components in organic electronics .

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name |

N,N-diethyl-4-(propylaminomethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;/h7-10,15H,4-6,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVVEEMCBCJYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)

![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)